2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound that features an imidazole ring, a benzyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of (1-benzyl-1H-imidazol-2-yl)methanol . This intermediate is then reacted with appropriate reagents to introduce the sulfanyl group and subsequently the acetamide moiety. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate the reduction.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted benzyl compounds.
Scientific Research Applications
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)methanol: Shares the imidazole and benzyl groups but lacks the sulfanyl and acetamide moieties.
2-(1H-imidazol-1-yl)ethylamine: Contains the imidazole ring but differs in the side chains attached to it.
N-(4-ethylphenyl)acetamide: Similar acetamide structure but lacks the imidazole and sulfanyl groups.
Uniqueness
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3OS/c1-2-16-8-10-18(11-9-16)22-19(24)15-25-20-21-12-13-23(20)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3,(H,22,24) |
InChI Key |
UHPBKMGZWSDXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.